1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one
Overview
Description
1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one is a heterocyclic compound with a unique structure that combines elements of both pyrrole and pyran rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyrrole derivative with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce more saturated compounds .
Scientific Research Applications
1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which 1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one exerts its effects is largely dependent on its interactions with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- 4,5-dihydropyrano[3,4-b]pyrrol-7(1H)-one
- 1H,4H,5H,7H-pyrano[3,4-b]pyrrol-4-one
Comparison: 1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one is unique due to its specific ring structure and the presence of both pyrrole and pyran elements. This gives it distinct chemical properties and reactivity compared to similar compounds. For example, the position of the oxygen and nitrogen atoms in the ring can significantly influence the compound’s reactivity and interactions with other molecules .
Properties
IUPAC Name |
4,5-dihydro-1H-pyrano[3,4-b]pyrrol-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-7-6-5(1-3-8-6)2-4-10-7/h1,3,8H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCHOXAZSLTWIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=C1C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1123725-74-5 | |
Record name | 1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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